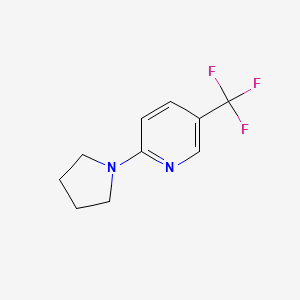

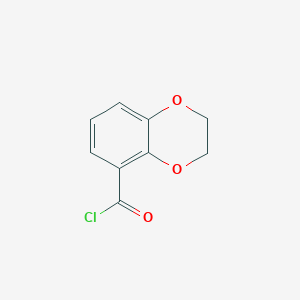

2,3-Dihydro-1,4-benzodioxin-5-carbonylchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Chirale Zentren und pharmakologische Eigenschaften

Der 2,3-Dihydro-1,4-benzodioxin-Grundkörper ist in der medizinischen Chemie weit verbreitet, da er in verschiedenen Arzneimitteln und Arzneimittelkandidaten vorkommt. Die Einführung chiraler Zentren in Molekülen wie 2,3-Dihydro-1,4-benzodioxin-5-carbonylchlorid ist entscheidend für die Bestimmung ihrer pharmakologischen Eigenschaften. Molekulare Modellierung und NMR-Techniken werden eingesetzt, um die Konfiguration von Diastereomeren zuzuordnen, die für die Synthese von Analoga potenter Inhibitoren unerlässlich sind .

Enantioselektive Synthese: Katalysatorsysteme

Die enantioselektive Synthese ist eine bedeutende Anwendung in der chemischen Forschung. Für die enantioselektive Synthese von 2-substituierten 1,4-Benzodioxanen wurde ein vielseitiges Katalysatorsystem entwickelt. Dieser Prozess ist entscheidend für die Herstellung biologisch aktiver Verbindungen mit Eigenschaften wie α-adrenerger Blockade, Antigastrika und Hepatoprotektion .

Pflanzenschutzforschung: Benzoxathiinderivate

In der Pflanzenschutzforschung wurden 2,3-Dihydrobenzoxathiin-Derivate, die strukturell dem 2,3-Dihydro-1,4-benzodioxin ähneln, als Antikrebsmittel, künstliche Süßstoffe und Antimykotika eingesetzt. Dies unterstreicht das Potenzial von This compound bei der Entwicklung neuer Pflanzenschutzmittel .

Pharmazeutische Forschung: Hemmung von Enzymen

Die Verbindungen, die den 2,3-Dihydro-1,4-benzodioxin-Grundkörper enthalten, wurden auf ihre Fähigkeit untersucht, Enzyme wie Cholinesterasen und Lipoxygenase zu hemmen. Diese Anwendung ist entscheidend für die Entwicklung von Therapeutika, die auf bestimmte enzymatische Pfade abzielen .

Rechnergestützte Chemie: CoMSIA-Studien

Computational Molecular Similarity Indices Analysis (CoMSIA)-Studien nutzen die 2,3-Dihydro-1,4-benzodioxin-Struktur, um die Interaktion von Molekülen mit biologischen Rezeptoren zu verstehen. Dieser rechnergestützte Ansatz hilft bei der Entwicklung neuer Medikamente mit optimierten therapeutischen Wirkungen .

Synthetische Chemie: Molekulare Modellierung

Die Vielseitigkeit des 2,3-Dihydro-1,4-benzodioxin-Grundkörpers in der synthetischen Chemie beruht auf seiner Fähigkeit, mit biologischen Rezeptoren und Enzymen zu interagieren. Molekulare Modellierung wird verwendet, um die räumliche Anordnung von Substituenten zu bestimmen, die für das therapeutische Potenzial von Medikamenten unerlässlich ist .

Wirkmechanismus

Safety and Hazards

The compound is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing suitable protective clothing and avoiding contact with skin, eyes, or clothing .

Biochemische Analyse

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair processes. The compound facilitates the poly (ADP)ribosylation of itself or other DNA damage repair-associated proteins, such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases . These interactions are crucial for maintaining genomic stability and cellular homeostasis.

Cellular Effects

The effects of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PARP1, for instance, plays a critical role in mediating DNA single-strand break repair in cancer cells, thereby providing them with survival advantages . Additionally, it affects the base excision repair (BER) pathway, which is essential for repairing oxidative DNA damage .

Molecular Mechanism

At the molecular level, 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with PARP1 leads to the poly (ADP)ribosylation of target proteins, which is a key step in the DNA repair process . This modification alters the activity and function of the target proteins, thereby influencing cellular responses to DNA damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing DNA repair mechanisms. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the poly (ADP)ribosylation process highlights its importance in cellular metabolism and energy homeostasis

Transport and Distribution

The transport and distribution of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWVBBWTJOHHCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383526 |

Source

|

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38871-41-9 |

Source

|

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)

![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)